

In-Depth Technical Guide to 3-Oxobetulin Acetate (CAS Number: 136587-07-0)

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Compound of Interest		
Compound Name:	3-Oxobetulin acetate	
Cat. No.:	B2980553	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobetulin acetate, also known as 28-O-Acetyl-3-oxobetulin, is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, anti-HIV, and anti-leishmanial properties.[2][3] As a derivative of a cholesterol biosynthesis inhibitor, its unique structure serves as a valuable scaffold for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of **3-Oxobetulin acetate**, including its physicochemical properties, synthesis, experimental protocols for biological evaluation, and an exploration of its mechanisms of action, supported by quantitative data and visual diagrams.

Physicochemical Properties

A clear understanding of the physicochemical properties of **3-Oxobetulin acetate** is fundamental for its application in research and drug development.



Property	Value	Reference(s)
CAS Number	136587-07-0	[1][3]
Synonyms	28-O-Acetyl-3-oxobetulin, 3- oxo-28-O-Acetylbetulin, Betulonic alcohol acetate	[1]
Molecular Formula	С32Н50О3	[3]
Molecular Weight	482.75 g/mol	[3]
Appearance	White to off-white powder	[1]
Purity (typical)	≥95% (HPLC)	[1]
Solubility	Soluble in ethanol and dimethylformamide (DMF).	[3]
Storage Conditions	Store at 2-8°C for short-term and -20°C for long-term.	[1][3]

Synthesis

The synthesis of **3-Oxobetulin acetate** typically involves a two-step process starting from betulin: selective acetylation of the C-28 primary hydroxyl group followed by oxidation of the C-3 secondary hydroxyl group.

Experimental Protocol: Synthesis of 3-Oxobetulin Acetate

Step 1: Synthesis of 28-O-Acetylbetulin

- Materials: Betulin, acetic anhydride, pyridine, dichloromethane (DCM).
- Procedure: a. Dissolve betulin in a minimal amount of pyridine and cool the solution in an ice bath. b. Slowly add acetic anhydride to the solution with continuous stirring. c. Allow the reaction to proceed at room temperature overnight. d. Quench the reaction by adding crushed ice. e. Extract the product with dichloromethane. f. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with



brine. g. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 28-O-acetylbetulin. h. Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation of 28-O-Acetylbetulin to 3-Oxobetulin Acetate (Jones Oxidation)

- Materials: 28-O-Acetylbetulin, Jones reagent (a solution of chromium trioxide in sulfuric acid), acetone.
- Procedure: a. Dissolve 28-O-acetylbetulin in acetone and cool the solution to 0°C in an ice bath.[4] b. Add Jones reagent dropwise to the stirred solution, maintaining the temperature at 0°C. The reaction progress can be monitored by the color change from orange-red to green. c. Continue stirring for a few hours at room temperature. d. Quench the reaction by adding isopropanol until the green color persists. e. Filter the mixture to remove chromium salts. f. Evaporate the acetone under reduced pressure. g. Extract the residue with an organic solvent like ethyl acetate. h. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. i. Concentrate the solution and purify the resulting crude 3-Oxobetulin acetate by recrystallization or column chromatography.



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Synthesis workflow for **3-Oxobetulin acetate**.

Biological Activities and Mechanisms of Action

3-Oxobetulin acetate exhibits a remarkable spectrum of biological activities. The following sections detail its effects and the current understanding of the underlying mechanisms.

Anticancer Activity

3-Oxobetulin acetate has demonstrated significant cytotoxic effects against various cancer cell lines.[2][3]



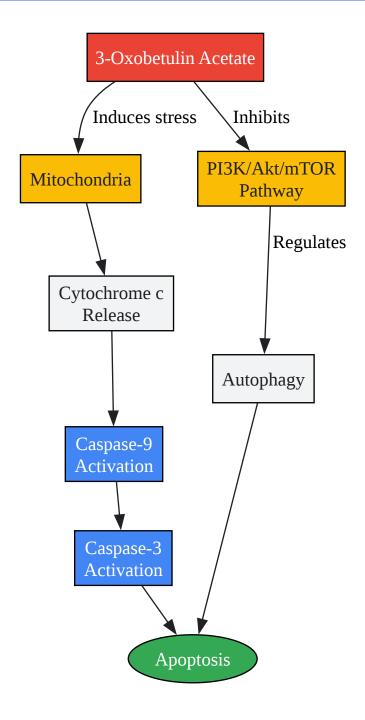
Quantitative Data on Anticancer Activity:

Cell Line	Cancer Type	IC50 / EC50 / GI50 (μg/mL)	Reference(s)
P388	Murine Lymphocytic Leukemia	EC ₅₀ = 0.12	[3]
MCF-7	Human Breast Cancer	GI ₅₀ = 8.0	[3]
SF-268	Human CNS Cancer	GI ₅₀ = 10.6	[3]
H460	Human Lung Cancer	GI ₅₀ = 5.2	[3]
KM20L2	Human Colon Cancer	GI ₅₀ = 12.7	[3]

Mechanism of Action:

The anticancer activity of betulin derivatives, including **3-Oxobetulin acetate**, is primarily attributed to the induction of apoptosis.[5][6] This programmed cell death is often mediated through the intrinsic mitochondrial pathway. Key events in this pathway include the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a caspase cascade.[5] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) plays a crucial role.[5] Furthermore, betulin derivatives can influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, shifting the cellular balance towards apoptosis.[7] Some studies also suggest the involvement of the PI3K/Akt/mTOR signaling pathway, where inhibition of this pathway can lead to autophagy-mediated apoptosis.[8]





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Proposed anticancer mechanism of **3-Oxobetulin acetate**.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

 Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.



- Compound Treatment: Treat the cells with various concentrations of **3-Oxobetulin acetate** (typically in a logarithmic dilution series) and incubate for 48-72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.

Anti-HIV Activity

3-Oxobetulin acetate has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV).[2][3]

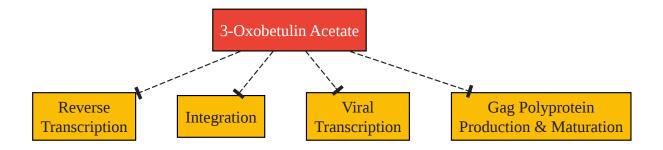
Quantitative Data on Anti-HIV Activity:

Virus Strain	Cell Line	IC ₅₀ (μΜ)	Reference(s)
X4-tropic recombinant HIV (NL4.3-Ren)	MT-2 lymphoblastoid cells	13.4	[3]

Mechanism of Action:

Lupane triterpenoids, the class of compounds to which **3-Oxobetulin acetate** belongs, can interfere with multiple stages of the HIV replication cycle.[9][10] These compounds have been shown to act as promiscuous inhibitors, targeting reverse transcription, integration, and viral transcription.[9] Some derivatives also interfere with the production and maturation of the Gag polyprotein, a critical step in the formation of new infectious virus particles.[9][10] The multitarget nature of these compounds makes them attractive candidates for combating drugresistant HIV strains.[9]





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Multi-target anti-HIV mechanism of lupane triterpenoids.

Experimental Protocol: Anti-HIV Assay in MT-2 Cells

- Cell Preparation: Culture MT-2 cells in appropriate media.
- Compound Preparation: Prepare serial dilutions of 3-Oxobetulin acetate.
- Infection and Treatment: Infect MT-2 cells with a known titer of HIV-1. Immediately after infection, add the different concentrations of the compound.
- Incubation: Incubate the infected and treated cells for 4-5 days at 37°C in a CO2 incubator.
- Quantification of Viral Replication: Measure the level of viral replication using a suitable method, such as a p24 antigen capture ELISA or a reporter gene assay (e.g., luciferase or β-galactosidase).
- Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀).

Anti-leishmanial Activity

3-Oxobetulin acetate is also effective against Leishmania donovani, the parasite responsible for visceral leishmaniasis.[2][3]

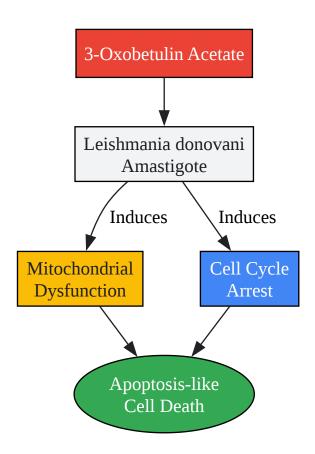
Quantitative Data on Anti-leishmanial Activity:



Parasite Stage	Concentration	Activity	Reference(s)
L. donovani amastigotes	50 μΜ	Active	[3]

Mechanism of Action:

The precise anti-leishmanial mechanism of **3-Oxobetulin acetate** is not fully elucidated, but studies on related pentacyclic triterpenoids suggest several possibilities. These compounds can induce programmed cell death in Leishmania parasites, exhibiting characteristics of apoptosis.[11] This may involve mitochondrial dysfunction, as observed in their anticancer activity.[11] Additionally, some triterpenoids have been shown to cause morphological changes in the parasite and arrest the cell cycle, leading to an anti-proliferative effect.[12][13]



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